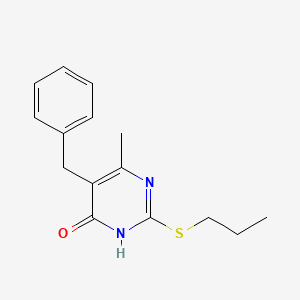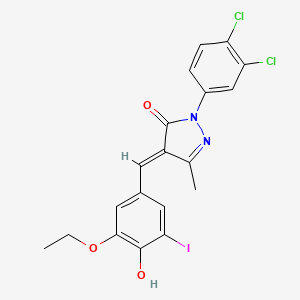
5-(1H-indol-2-ylmethylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Übersicht
Beschreibung
5-(1H-indol-2-ylmethylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as indolylmaleimide, is a synthetic compound with a pyrimidine backbone that contains an indole ring and a maleimide moiety. This compound has been widely used in scientific research due to its ability to inhibit protein kinases, which play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.
Wirkmechanismus
Indolylmaleimide inhibits protein kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, which is necessary for its activity. Indolylmaleimide is a competitive inhibitor of ATP, meaning that it competes with ATP for binding to the enzyme. The binding of 5-(1H-indol-2-ylmethylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrionemide to the ATP-binding site is reversible, allowing the enzyme to return to its active state once the inhibitor is removed.
Biochemical and physiological effects:
The inhibition of protein kinases by 5-(1H-indol-2-ylmethylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrionemide has various biochemical and physiological effects. For example, the inhibition of PKC by 5-(1H-indol-2-ylmethylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrionemide has been shown to induce apoptosis in cancer cells. The inhibition of GSK-3 by 5-(1H-indol-2-ylmethylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrionemide has been shown to promote the differentiation of stem cells. The inhibition of CDK2 by 5-(1H-indol-2-ylmethylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrionemide has been shown to block cell cycle progression, leading to cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
Indolylmaleimide has several advantages for laboratory experiments. It is a potent and selective inhibitor of protein kinases, allowing researchers to study the role of specific kinases in various cellular processes. It is also a reversible inhibitor, allowing researchers to control the duration of inhibition. However, 5-(1H-indol-2-ylmethylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrionemide has some limitations. It has a relatively short half-life, which may limit its effectiveness in some experiments. It may also have off-target effects, which may complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the use of 5-(1H-indol-2-ylmethylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrionemide in scientific research. One direction is the development of more potent and selective inhibitors of protein kinases. Another direction is the investigation of the role of protein kinases in various diseases, such as cancer, Alzheimer's disease, and diabetes. Finally, the use of 5-(1H-indol-2-ylmethylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrionemide in drug discovery and development may lead to the development of new therapies for various diseases.
Wissenschaftliche Forschungsanwendungen
Indolylmaleimide has been widely used in scientific research as a potent and selective inhibitor of protein kinases. It has been shown to inhibit various protein kinases such as protein kinase C (PKC), glycogen synthase kinase 3 (GSK-3), and cyclin-dependent kinase 2 (CDK2). Indolylmaleimide has been used to study the role of protein kinases in various cellular processes such as cell cycle progression, apoptosis, and differentiation. It has also been used to investigate the signaling pathways involved in cancer and other diseases.
Eigenschaften
IUPAC Name |
6-hydroxy-5-[(E)-indol-2-ylidenemethyl]-1-(3-methylphenyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c1-12-5-4-7-15(9-12)23-19(25)16(18(24)22-20(23)26)11-14-10-13-6-2-3-8-17(13)21-14/h2-11,25H,1H3,(H,22,24,26)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQURZAYYKAMXFU-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=O)NC2=O)C=C3C=C4C=CC=CC4=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=O)NC2=O)/C=C/3\C=C4C=CC=CC4=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl ({2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]butanoyl}amino)(phenyl)acetate](/img/structure/B3723455.png)

![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl 2-methyl-4-quinolinecarboxylate](/img/structure/B3723476.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B3723484.png)
![2-[(4-hydroxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3723491.png)
![N-{3-[(4-ethoxybenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B3723497.png)
![4-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B3723501.png)
![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-3,4-dimethoxybenzamide](/img/structure/B3723512.png)
![ethyl 5-{3-amino-2-cyano-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propen-1-ylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3723514.png)
![ethyl 2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3723520.png)
![ethyl 5-(4-tert-butylbenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3723533.png)
![ethyl 5-{[5-({[(4-bromophenyl)sulfonyl]amino}methyl)-2-furyl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3723549.png)
![methyl 5-{[5-({[(4-bromophenyl)sulfonyl]amino}methyl)-2-furyl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3723555.png)